molecular formula C8H13NO2 B11920156 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one

Cat. No.: B11920156
M. Wt: 155.19 g/mol
InChI Key: GTEYRGVBSGFRTE-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C8H13NO2. It is a heterocyclic compound that contains both an azetidine ring and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one typically involves the reaction of azetidine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with tetrahydropyran-2-one in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The tetrahydropyran ring may also contribute to the compound’s overall activity by stabilizing its structure and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of azetidine and tetrahydropyran rings, which confer distinct chemical and biological properties.

Biological Activity

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran-2-one core with an azetidine substituent, which may influence its interaction with biological targets. The molecular formula is C8H13NO2C_8H_{13}NO_2, and it has a molecular weight of approximately 155.19 g/mol.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, potentially affecting neurotransmission and exhibiting neuroprotective effects .

Pharmacological Effects

  • Antidepressant Activity : Some studies have suggested that analogs of this compound may exhibit antidepressant-like effects by modulating nAChR activity, particularly the α4β2 subtype, which is associated with mood regulation .
  • Cytotoxicity and Genotoxicity : Investigations into the cytotoxicity of related compounds have shown varied results. For instance, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one was evaluated for genotoxicity using the BlueScreen assay and showed positive results for cytotoxicity but was not considered mutagenic under certain conditions .
  • Selectivity for nAChR Subtypes : The selectivity of compounds similar to this compound for specific nAChR subtypes suggests potential therapeutic applications in treating conditions like depression and anxiety without the side effects associated with non-selective agents .

Study 1: Antidepressant Effects

In a study focused on the antidepressant properties of sazetidine-A analogs, it was found that selective activation of α4β2-nAChRs could lead to significant behavioral improvements in rodent models. The study highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of tetrahydro derivatives, including those similar to this compound, using various cell lines. Results indicated that while some derivatives exhibited cytotoxic effects at high concentrations, they were generally non-mutagenic in standard assays .

Data Summary

Compound NameBiological ActivityMechanismReference
This compoundPotential antidepressantnAChR modulation
Tetrahydro-6-(3-pentenyl)-2H-pyran-2-oneCytotoxicity assessedGenotoxicity tests
Sazetidine-A analogsAntidepressant-like effectsSelective α4β2-nAChR agonism

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-(azetidin-3-yl)oxan-2-one

InChI

InChI=1S/C8H13NO2/c10-8-3-6(1-2-11-8)7-4-9-5-7/h6-7,9H,1-5H2

InChI Key

GTEYRGVBSGFRTE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CC1C2CNC2

Origin of Product

United States

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